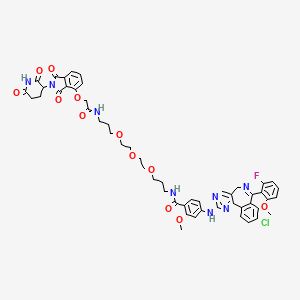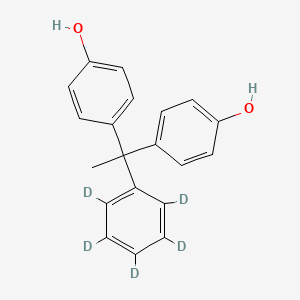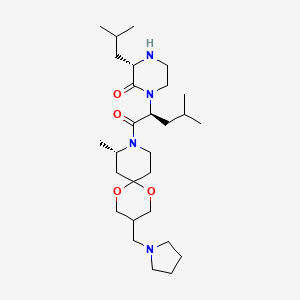
Thailanstatin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thailanstatin C is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43These compounds inhibit pre-mRNA splicing by binding to a subunit of the human spliceosome, specifically splicing factor 3b .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thailanstatin C involves several steps, including the preparation of key fragments and their subsequent coupling. The (2Z,4S)-4-acetoxy-2-butenamide fragment is common to all spliceostatins/thailanstatins and can be synthesized through various routes . The preparation of the C-1–C-5 tetrahydropyran fragment typically utilizes sugar-derived precursors . The union of these fragments is achieved via a diene segment .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Thailanstatin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s complex structure, which includes multiple stereocenters and functional groups, allows for diverse reactivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and catalysts for cyclization reactions. For example, the Heck/Saegusa-Ito cascade sequence is used to generate hydroxy α,β,γ,δ-unsaturated aldehyde precursors, followed by oxa-Michael cyclization to form tetrasubstituted dihydropyrans .
Major Products: The major products formed from these reactions include various tetrasubstituted dihydro- and tetrahydropyrans, which are key intermediates in the synthesis of this compound and its analogues .
Scientific Research Applications
Thailanstatin C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a potent inhibitor of pre-mRNA splicing, making it a valuable tool for studying the splicing mechanism and its role in gene expression . Additionally, this compound exhibits strong antiproliferative activity against various human cancer cell lines, making it a promising candidate for cancer research and drug development .
Mechanism of Action
Thailanstatin C exerts its effects by inhibiting the spliceosome, a complex responsible for pre-mRNA splicing. It binds to splicing factor 3b, preventing the proper assembly of the spliceosome and thereby inhibiting the splicing process . This leads to the accumulation of unspliced pre-mRNA and a reduction in mature mRNA levels, ultimately resulting in cytotoxicity .
Comparison with Similar Compounds
Thailanstatin C is part of the spliceostatin/thailanstatin family, which includes other compounds such as thailanstatin A, thailanstatin B, and spliceostatin D . These compounds share a common structural framework but differ in specific functional groups and stereochemistry. This compound is unique due to its enhanced stability compared to other members of the family, which is attributed to the presence of an extra carboxyl moiety .
List of Similar Compounds:- Thailanstatin A
- Thailanstatin B
- Spliceostatin D
- FR901464
This compound stands out due to its potent cytotoxicity and stability, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C30H46ClNO9 |
|---|---|
Molecular Weight |
600.1 g/mol |
IUPAC Name |
2-[(2S,4S,5R,6R)-4-(chloromethyl)-6-[(1E,3E)-5-[(2S,3S,5R,6R)-3,6-dimethyl-5-[[(Z,4S)-4-(2-methylpropanoyloxy)pent-2-enoyl]amino]oxan-2-yl]-3-methylpenta-1,3-dienyl]-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C30H46ClNO9/c1-17(2)29(37)39-20(5)9-12-26(33)32-23-13-19(4)24(40-21(23)6)10-7-18(3)8-11-25-28(36)30(38,16-31)15-22(41-25)14-27(34)35/h7-9,11-12,17,19-25,28,36,38H,10,13-16H2,1-6H3,(H,32,33)(H,34,35)/b11-8+,12-9-,18-7+/t19-,20-,21+,22+,23+,24-,25+,28+,30+/m0/s1 |
InChI Key |
IUEAQIHFZAHMMU-WEDQMBCXSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@H](O2)CC(=O)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C(C)C |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)CC(=O)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)






![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)


![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)


